CCT365623
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Overview
Description
CCT365623 is an orally active lysyl oxidase inhibitor. Lysyl oxidase is a copper-dependent amine oxidase that cross-links collagens and elastin in the extracellular matrix. This enzyme is a critical mediator of tumor growth and metastatic spread, making it a significant target for cancer therapy .
Preparation Methods
The synthesis of CCT365623 involves high-throughput screening to identify initial hits, followed by structure-activity relationship studies to optimize the compound. The final product is an aminomethylenethiophene-based inhibitor with sub-micromolar half-maximal inhibitory concentrations in a lysyl oxidase enzyme activity assay . The compound is prepared as a hydrochloride salt for better stability and pharmacokinetic properties .
Chemical Reactions Analysis
CCT365623 undergoes various chemical reactions, primarily focusing on its inhibitory action on lysyl oxidase. It suppresses epidermal growth factor receptor phosphorylation and AKT phosphorylation driven by epidermal growth factor . The compound is stable in mouse liver microsomes and does not inhibit the cardiac potassium channel hERG .
Scientific Research Applications
CCT365623 has significant applications in cancer research. It has been shown to reduce tumor growth and metastatic burden in a lysyl oxidase-dependent breast tumor transgenic mouse model . The compound disrupts epidermal growth factor receptor cell surface retention and delays the growth of primary and metastatic tumor cells . It is also valuable for studying the lysyl oxidase mechanism in vitro and in vivo .
Mechanism of Action
CCT365623 inhibits lysyl oxidase by binding to its active site, which contains a copper binding motif and a lysine tyrosylquinone cofactor. This inhibition prevents the oxidative deamination of peptidyl lysine residues, thereby reducing the cross-linking of collagens and elastin in the extracellular matrix . The compound also suppresses epidermal growth factor receptor phosphorylation and AKT phosphorylation, which are critical pathways in tumor progression .
Comparison with Similar Compounds
CCT365623 is unique due to its high potency and selectivity as a lysyl oxidase inhibitor. Similar compounds include other aminomethylenethiophene-based inhibitors that also target lysyl oxidase but may differ in their pharmacokinetic properties and efficacy . The compound’s oral bioavailability and good pharmacokinetic properties make it a promising candidate for further development .
Properties
CAS No. |
2126134-01-6 |
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Molecular Formula |
C18H17NO4S3 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
[5-(3-methylsulfonyl-5-phenylphenyl)sulfonylthiophen-2-yl]methanamine |
InChI |
InChI=1S/C18H17NO4S3/c1-25(20,21)16-9-14(13-5-3-2-4-6-13)10-17(11-16)26(22,23)18-8-7-15(12-19)24-18/h2-11H,12,19H2,1H3 |
InChI Key |
ADIBEGOVRYXDOX-UHFFFAOYSA-N |
SMILES |
CS(C1=CC(S(C2=CC=C(CN)S2)(=O)=O)=CC(C3=CC=CC=C3)=C1)(=O)=O |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(S3)CN |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CCT365623; CCT-365623; CCT 365623. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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